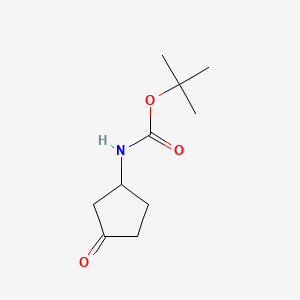
4-Methylvaleric Acid Methyl-d3 Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylvaleric Acid Methyl-d3 Ester is a stable isotope-labeled compound with the molecular formula C7H11D3O2 and a molecular weight of 133.203 . It is commonly used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylvaleric Acid Methyl-d3 Ester can be synthesized through esterification reactions. One common method involves the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in the presence of an alcohol and a carboxylic acid . The reaction typically occurs under mild conditions and yields high purity ester products.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize similar catalysts and conditions as laboratory-scale syntheses but are optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can further enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylvaleric Acid Methyl-d3 Ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reducing esters to alcohols.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized compounds.
Applications De Recherche Scientifique
4-Methylvaleric Acid Methyl-d3 Ester is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-Methylvaleric Acid Methyl-d3 Ester involves its incorporation into biochemical pathways as a labeled compound. The deuterium atoms (D3) provide a distinct signal in analytical techniques, allowing researchers to track the compound’s behavior and interactions within biological systems. This labeling helps elucidate molecular targets and pathways involved in various metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylvaleric Acid: The non-labeled version of the compound, used in similar applications but without the isotope labeling.
Isovaleric Acid: Another structurally similar compound with different applications in flavor and fragrance industries.
Hexanoic Acid: A related compound with applications in the synthesis of esters and other derivatives
Uniqueness
4-Methylvaleric Acid Methyl-d3 Ester’s uniqueness lies in its stable isotope labeling, which provides distinct advantages in analytical and research applications. The deuterium labeling allows for precise tracking and quantification in complex biological and chemical systems, making it a valuable tool in scientific research.
Propriétés
Numéro CAS |
97632-11-6 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
133.205 |
Nom IUPAC |
trideuteriomethyl 4-methylpentanoate |
InChI |
InChI=1S/C7H14O2/c1-6(2)4-5-7(8)9-3/h6H,4-5H2,1-3H3/i3D3 |
Clé InChI |
KBCOVKHULBZKNY-HPRDVNIFSA-N |
SMILES |
CC(C)CCC(=O)OC |
Synonymes |
4-Methylpentanoic Acid Methyl-d3 Ester; Methyl-d3 4-Methylpentanoate; Methyl-d3 4-Methylvalerate; Methyl-d3 Isocaproate; Methyl-d3 Isohexanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B592134.png)






